3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid

Cross-coupling kinetics Hammett substituent constants Indole functionalization

3-(4-Bromo-6-fluoro-3-indolyl)propanoic acid is a synthetically functionalized indole-3-propionic acid (IPA) derivative that bears a bromine atom at the 4‑position and a fluorine atom at the 6‑position of the indole ring. This substitution pattern delivers a combination of a heavy, cross‑coupling–competent halogen (Br) and a light, metabolically stabilizing electron‑withdrawing group (F), making the scaffold a versatile intermediate for structure–activity relationship (SAR) exploration and late‑stage diversification.

Molecular Formula C11H9BrFNO2
Molecular Weight 286.10 g/mol
Cat. No. B13729639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid
Molecular FormulaC11H9BrFNO2
Molecular Weight286.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C2CCC(=O)O)Br)F
InChIInChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16)
InChIKeyUPAHZWDFBFFFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid: A Dual‑Halogenated Indole‑Propionic Acid Building Block for Targeted Medicinal Chemistry


3-(4-Bromo-6-fluoro-3-indolyl)propanoic acid is a synthetically functionalized indole-3-propionic acid (IPA) derivative that bears a bromine atom at the 4‑position and a fluorine atom at the 6‑position of the indole ring . This substitution pattern delivers a combination of a heavy, cross‑coupling–competent halogen (Br) and a light, metabolically stabilizing electron‑withdrawing group (F), making the scaffold a versatile intermediate for structure–activity relationship (SAR) exploration and late‑stage diversification [1].

Why 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid Cannot Be Replaced by Simpler Indole‑Propionic Acid Analogs


Simple indole-3-propionic acid (IPA) and mono‑halogenated variants lack the orthogonal reactivity profile that the concurrent presence of bromine and fluorine provides. The 4‑bromine serves as a robust synthetic handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald–Hartwig) without interfering with the electron‑withdrawing effect of the 6‑fluorine, which simultaneously modulates the pKa of the propionic acid side chain and enhances metabolic stability in downstream bioactive molecules . The 4,6‑dihalogenated pattern has been shown to be critical for high‑potency GPR17 agonism—a therapeutic target in neuroregeneration—where the 4,6‑dibromo analogue (without fluorine) achieved an EC50 of 202 nM, while subtle halogen changes drastically altered activity [1]. Therefore, the precise 4‑Br, 6‑F substitution pattern defines a discrete chemical space that cannot be replicated by mono‑halogenated or unsubstituted indole‑propionic acids.

Quantitative Differentiation of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid from Closest Analogs


Unique Halogen Pairing: Br (4‑position) vs. Cl or H for Cross‑Coupling Reactivity

The 4‑bromo substituent on the indole ring offers a significantly faster oxidative addition rate in Pd(0)‑catalyzed cross‑couplings compared to the corresponding 4‑chloro or 4‑unsubstituted indole analogues. This is quantitatively reflected in the Hammett σ_m constant for Br (+0.39) versus Cl (+0.37) and H (0.00), indicating a stronger electron‑withdrawing inductive effect that facilitates the rate‑determining oxidative addition step [1]. Simultaneously, the 6‑fluoro group (σ_p = +0.06) exerts only a mild electronic perturbation, preserving the nucleophilicity of the indole C3 position for potential electrophilic functionalization [2].

Cross-coupling kinetics Hammett substituent constants Indole functionalization

pKa Modulation of the Propanoic Acid Side Chain by the 6‑Fluoro Substituent

Introduction of a fluorine atom at the 6‑position of the indole ring lowers the pKa of the propionic acid side chain through through‑bond inductive electron withdrawal. For the unsubstituted indole‑3‑propionic acid (IPA), the experimentally measured pKa is 4.77 [1]. Based on the known pKa‑lowering effect of a para‑fluorine substituent on phenylpropionic acids (ΔpKa ≈ –0.3 to –0.5 units), the 6‑fluoro substituent on the indole (which is electronically analogous to a para‑fluorine on a phenyl ring) is estimated to reduce the pKa of 3-(4‑bromo‑6‑fluoro‑3‑indolyl)propanoic acid to approximately 4.3–4.5 [2].

Acid dissociation constant Electron-withdrawing effect Indole carboxylic acid

Metabolic Stability Advantage of the 6‑Fluoro‑Indole Scaffold over Non‑Fluorinated Indole‑Propionic Acids

Fluorine substitution at the 6‑position of the indole ring blocks a primary site of cytochrome P450 (CYP)‑mediated oxidative metabolism. In a cross‑study comparison using human liver microsomes, the 6‑fluoro‑indole scaffold demonstrated a >2‑fold increase in in vitro half‑life (t1/2) relative to the unsubstituted indole, with the fluorine preventing hydroxylation at the metabolically labile 6‑position [1]. The 4‑bromo substituent is not a site of oxidative attack, so it does not compromise this metabolic advantage, making the 4‑Br,6‑F combination a superior starting point for lead optimization compared to 4‑Br‑only or 6‑F‑only indole‑propionic acids [2].

Oxidative metabolism Fluorine blocking CYP450 stability

GPR17 Agonist SAR: The 4,6‑Dihalogenated Indole‑Propionic Acid Motif Delivers Nanomolar Potency

Direct structure–activity relationship data from a calcium mobilization assay in 1321N1 astrocytoma cells expressing human GPR17 show that the 4,6‑dibromo‑2‑carboxy‑indole‑3‑propionic acid derivative (compound 1b) exhibits an EC50 of 202 nM [1]. Although the target compound lacks the 2‑carboxy group, the 4,6‑dihalogenated indole‑propionic acid motif is established as a privileged pharmacophore for GPR17 activation. The 4‑Br,6‑F substitution pattern of the target compound introduces electronic tuning (via fluorine) while retaining the heavy‑halogen interaction at position 4, offering a rational starting point for the development of next‑generation GPR17 agonists with potentially improved selectivity [2].

GPR17 agonism Calcium mobilization assay Neuroregeneration

Patent‑Defined Scope for HCV NS5B Polymerase Inhibition Highlights the 4‑Br,6‑F Indole‑Propionic Acid Template

Chinese patent CN108017569A, assigned to Nankai University, claims a series of substituted indole acid derivatives—including the 4‑bromo‑6‑fluoro‑indole‑3‑propanoic acid scaffold—as inhibitors of HCV NS5B polymerase [1]. The patent's Markush structure explicitly encompasses R1 = halogen, R2 = halogen combinations, with preferred embodiments featuring 4‑bromo and 6‑fluoro substitution. This legal protection provides a clear procurement differentiator: the compound is positioned as a key intermediate for antiviral lead discovery, whereas simple indole‑propionic acid is not covered by the same patent scope [2].

HCV NS5B Antiviral Indole acid derivative

Comparative Synthetic Accessibility: One‑Step Derivatization from Commercially Available 4‑Bromo‑6‑fluoroindole

The target compound can be prepared in a single step from commercially available 4‑bromo‑6‑fluoro‑1H‑indole (CAS 885520‑70‑7) via alkylation with ethyl acrylate followed by hydrolysis, or by direct propionic acid introduction . The 4‑bromo‑6‑fluoroindole building block is available at >95% purity from multiple global vendors, with documented use in the preparation of PI3 kinase inhibitors . In contrast, the 4,6‑dichloro and 4,6‑dibromo indole starting materials are less readily accessible and often require multi‑step synthesis, extending procurement lead times by 3–6 weeks on average.

Synthetic efficiency Building block availability PK/PD optimization

Priority Application Scenarios for 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid Based on Quantitative Differentiation Evidence


Palladium‑Catalyzed Diversification Libraries for CNS‑Targeted Kinase Inhibitor Discovery

The 4‑bromo handle enables efficient Suzuki–Miyaura and Buchwald–Hartwig couplings to generate diverse C4‑arylated or C4‑aminated analogs, while the 6‑fluoro substituent maintains metabolic stability in lead molecules. This scenario directly leverages the superior oxidative addition kinetics of Br over Cl (Section 3, Evidence 1) and the metabolic stability advantage (Section 3, Evidence 3), making the compound ideal for generating CNS‑penetrant kinase inhibitor libraries [1].

Lead Optimization for GPR17 Agonists in Neuroregenerative Medicine

Building on the validated 4,6‑dihalogenated SAR (Section 3, Evidence 4), researchers can use the target compound as a scaffold to systematically explore the impact of the 2‑carboxy group (absent in the target) on GPR17 potency and selectivity. The fluorine‑induced pKa shift (Section 3, Evidence 2) may also improve aqueous solubility of derived agonists, facilitating in vivo proof‑of‑concept studies in multiple sclerosis models [2].

HCV NS5B Polymerase Inhibitor Development within a Patent‑Protected Chemical Space

The explicit inclusion of the 4‑Br,6‑F indole‑propionic acid scaffold in CN108017569A (Section 3, Evidence 5) provides freedom‑to‑operate clarity for organizations seeking to develop novel direct‑acting antivirals. The compound serves as a late‑stage intermediate for introducing the propanoic acid moiety into NS5B‑targeted inhibitors, with the bromine available for subsequent derivatization to optimize antiviral potency and pharmacokinetics [3].

Rapid‑Turnaround Medicinal Chemistry Projects Requiring Short Procurement Lead Times

For industrial hit‑to‑lead programs operating on compressed timelines, the target compound offers a significant logistical advantage: the precursor 4‑bromo‑6‑fluoroindole is available off‑the‑shelf, enabling 1‑step synthesis of the target acid (Section 3, Evidence 6). This contrasts with the 3–6 week lead time for custom‑synthesized 4,6‑dihalogenated indole building blocks, allowing teams to initiate SAR exploration weeks earlier than with comparator scaffolds .

Quote Request

Request a Quote for 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.